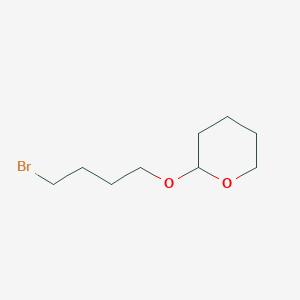

2-(4-Bromobutoxy)tetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXFQWZHKKEJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339827 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31608-22-7 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromobutoxy)tetrahydro-2H-pyran

This guide provides a comprehensive overview of the physical properties, synthesis, and handling of 2-(4-Bromobutoxy)tetrahydro-2H-pyran, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure both scientific accuracy and field-proven applicability.

Core Molecular Characteristics

This compound, with the CAS Number 31608-22-7, is a versatile bifunctional molecule. Its structure features a tetrahydropyran (THP) ether, which serves as a common protecting group for alcohols, and a terminal alkyl bromide, a reactive handle for nucleophilic substitution. This unique combination makes it a valuable building block in multi-step organic syntheses.[1]

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 237.13 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [4][6] |

| Boiling Point | 284.9°C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Refractive Index | 1.4780-1.4820 | [1] |

| Flash Point | 118.3°C | [1] |

| Storage Temperature | Freezer (<0°C) | [4][6] |

Safety and Handling: A Self-Validating Protocol

Ensuring laboratory safety is paramount when handling any chemical intermediate. The following protocols are designed to create a self-validating system of safety, minimizing risk at every stage.

Hazard Identification and Classification

Contradictory information exists regarding the GHS classification of this compound. While some suppliers provide specific hazard statements, the Safety Data Sheet (SDS) from TCI America, a primary manufacturer, states the compound is "Not classifiable" under OSHA HazCom: CFR 1910.1200 and WHMIS 2015.[7] This indicates an absence of significant hazards under these specific regulatory frameworks. However, as a matter of best practice, it is prudent to treat all chemical reagents with care.

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety posture demands appropriate protective measures, regardless of the formal hazard classification.

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to prevent inhalation of any potential vapors.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron.

-

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Storage Conditions: Store in a tightly sealed container in a freezer.[4][6][7] This minimizes potential degradation and vapor pressure.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

First Aid Measures

In the event of accidental exposure, follow these procedures:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[7]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-bromobutanol with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.

Reactants [label="Reactants:\n4-Bromobutanol\n3,4-Dihydro-2H-pyran (DHP)"]; AcidCatalyst [label="Acid Catalyst\n(e.g., p-TSA)", shape=ellipse, fillcolor="#FBBC05"]; ReactionMixture [label="Reaction Mixture\nin an inert solvent (e.g., DCM)"]; Oxocarbenium [label="Intermediate:\nOxocarbenium Ion", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProductFormation [label="Nucleophilic Attack\nby 4-Bromobutanol"]; CrudeProduct [label="Crude Product Mixture"]; Workup [label="Aqueous Workup\n(e.g., NaHCO₃ wash)"]; Purification [label="Purification:\nColumn Chromatography"]; FinalProduct [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> ReactionMixture; AcidCatalyst -> ReactionMixture; ReactionMixture -> Oxocarbenium [label="Protonation of DHP"]; Oxocarbenium -> ProductFormation; ProductFormation -> CrudeProduct; CrudeProduct -> Workup; Workup -> Purification; Purification -> FinalProduct; }

Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring, the butoxy chain, and the methylene group adjacent to the bromine atom. The anomeric proton of the THP group typically appears as a broad singlet or a multiplet around 4.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon of the anomeric center is typically found in the range of 95-105 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-O stretching vibrations characteristic of the ether linkages, typically in the region of 1000-1200 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete reaction of the starting alcohol.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and bromine-containing fragments.

Applications in Synthesis

The utility of this compound lies in its ability to act as a bifunctional linker. The THP-protected hydroxyl group is stable to a wide range of reaction conditions, allowing for selective manipulation of the alkyl bromide.

Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Physical Properties\n(Liquid, High Boiling Point)"]; Structure [label="Bifunctional Structure"]; THP_Group [label="THP Ether\n(Protecting Group)"]; Alkyl_Bromide [label="Alkyl Bromide\n(Reactive Site)"]; Applications [label="Synthetic Applications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pharma [label="Pharmaceutical Synthesis"]; Agrochem [label="Agrochemical Synthesis"];

Compound -> Properties; Compound -> Structure; Structure -> THP_Group; Structure -> Alkyl_Bromide; THP_Group -> Applications [label="Stability"]; Alkyl_Bromide -> Applications [label="Reactivity"]; Applications -> Pharma; Applications -> Agrochem; }

Logical relationships of properties and applications.

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its physical properties, safe handling procedures, and synthetic methodologies is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their synthetic strategies.

References

- TCI America. (2018). Safety Data Sheet: this compound.

- Sigma-Aldrich. Safety Data Sheet. (Note: Multiple SDS for similar compounds were reviewed, providing general safety principles).

- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin

-

PubChem. This compound. [Link]

-

LookChem. Cas 31608-22-7, this compound. [Link]

-

Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]

-

CP Lab Safety. This compound, 5g, Each. [Link]

-

PubChemLite. This compound. [Link]

-

NIST WebBook. Tetrahydropyran. [Link]

-

SpectraBase. 2H-Pyran, 2-butoxytetrahydro-. [Link]

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

-

ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

-

LookChem. Cas 31608-22-7,this compound. [Link]

-

NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]

-

Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

-

Aladdin. This compound. [Link]

-

NIST WebBook. 2H-Pyran-2-ol, tetrahydro-. [Link]

-

SpectraBase. trans-2,4-DIMETHYLTETRAHYDRO-2H-PYRAN. [Link]

-

NIST WebBook. Tetrahydropyran. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C9H17BrO2 | CID 559019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-(4-BROMO-BUTOXY)-TETRAHYDRO-PYRAN [chemicalbook.com]

- 6. This compound | 31608-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 2-(4-Bromobutoxy)tetrahydro-2H-pyran: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(4-bromobutoxy)tetrahydro-2H-pyran, a valuable bifunctional reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, provides a detailed synthesis protocol with mechanistic insights, outlines its spectroscopic signature, and explores its applications as a versatile building block.

Introduction: A Bifunctional Building Block

This compound, with the chemical formula C₉H₁₇BrO₂, is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure is characterized by two key functional groups: a tetrahydropyranyl (THP) ether and a primary alkyl bromide. This dual functionality makes it a highly useful intermediate in multi-step organic synthesis.

The THP ether serves as a robust protecting group for the primary alcohol of what would otherwise be 4-bromobutanol. The tetrahydropyranyl ether is renowned for its stability under a wide range of non-acidic reaction conditions, including exposure to organometallics, hydrides, and strong bases.[2][3] This stability allows for selective manipulation of other functional groups within a molecule. The primary alkyl bromide, on the other hand, is a versatile electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.[4]

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 31608-22-7 | [5] |

| Molecular Formula | C₉H₁₇BrO₂ | [5] |

| Molecular Weight | 237.13 g/mol | [5] |

| IUPAC Name | 2-(4-bromobutoxy)oxane | [5] |

| Physical Form | Liquid | [1] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: A simplified workflow of the synthesis mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar THP ethers.

Materials:

-

4-Bromobutanol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a clear liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can compete with the alcohol nucleophile and lead to the formation of byproducts. Therefore, the use of an anhydrous solvent and an inert atmosphere is crucial.

-

Acid Catalyst: A catalytic amount of a strong acid like PTSA is necessary to protonate the dihydropyran and initiate the reaction.

-

Temperature Control: The reaction is typically started at a low temperature to control the initial exotherm and then allowed to proceed at room temperature for optimal reaction rates.

-

Aqueous Workup: The reaction is quenched with a basic solution (sodium bicarbonate) to neutralize the acid catalyst and stop the reaction. Subsequent washing with brine removes any remaining aqueous impurities.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from similar compounds.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of the chiral center at the anomeric carbon of the THP ring, which can lead to diastereotopic protons. [2] Expected ¹H NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | m | 1H | O-CH-O |

| ~3.8-3.9 | m | 1H | O-CH₂ (THP) |

| ~3.4-3.5 | m | 3H | O-CH₂ (THP), Br-CH₂ |

| ~1.9-2.0 | m | 2H | CH₂ |

| ~1.5-1.8 | m | 6H | CH₂ (THP and Butyl) |

Expected ¹³C NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~98-99 | O-CH-O |

| ~67-68 | O-CH₂ (Butyl) |

| ~62-63 | O-CH₂ (THP) |

| ~33-34 | Br-CH₂ |

| ~30-31 | CH₂ |

| ~29-30 | CH₂ |

| ~25-26 | CH₂ |

| ~19-20 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H and C-O stretching vibrations. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the successful protection of the alcohol.

Expected IR Data (neat):

| Wavenumber (cm⁻¹) | Assignment |

| 2940-2860 | C-H stretching (alkane) |

| 1120-1030 | C-O stretching (ether) |

| 650-550 | C-Br stretching |

Mass Spectrometry

In mass spectrometry, the molecular ion peak may be weak or absent. The fragmentation pattern will likely be characterized by the loss of the bromo-butyl side chain or cleavage of the tetrahydropyran ring.

Expected Mass Spectrometry Data (EI):

| m/z | Assignment |

| 236/238 | [M]⁺ (low abundance, isotopic pattern for Br) |

| 153 | [M - Br]⁺ |

| 85 | Tetrahydropyranyl cation |

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable reagent in the synthesis of complex organic molecules.

As a Protected 4-Bromobutanol Equivalent

The primary application of this compound is as a protected form of 4-bromobutanol. The THP group allows for reactions involving the alkyl bromide functionality without interference from the hydroxyl group. For instance, it can be used in the formation of Grignard reagents or in organocuprate couplings where a free hydroxyl group would be incompatible.

As an Alkylating Agent

The primary alkyl bromide is a good electrophile for Sₙ2 reactions. It can be used to introduce a four-carbon chain with a protected hydroxyl group onto a variety of nucleophiles, such as carbanions, amines, and alkoxides. [4] The following diagram illustrates a typical alkylation reaction followed by deprotection.

Sources

2-(4-Bromobutoxy)tetrahydro-2H-pyran molecular weight

An In-Depth Technical Guide to 2-(4-Bromobutoxy)tetrahydro-2H-pyran

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, handling, and applications, grounding all information in established scientific principles.

Core Molecular Profile

This compound is a bifunctional organic compound featuring a tetrahydropyran (THP) ether and a primary alkyl bromide. The THP group serves as a common protecting group for alcohols, while the terminal bromide provides a reactive site for nucleophilic substitution. This dual functionality makes it a versatile building block in multi-step syntheses.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 237.13 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₇BrO₂ | [1][2][4] |

| CAS Number | 31608-22-7 | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| IUPAC Name | 2-(4-bromobutoxy)oxane | [2][4] |

| Density | ~1.29 g/cm³ | [6] |

| Storage Temperature | Freezer | [1][6] |

| SMILES | BrCCCCOC1CCCCO1 | [2][4] |

| InChIKey | DFXFQWZHKKEJDM-UHFFFAOYNA-N | [2][4] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 4-bromobutanol using 3,4-dihydropyran (DHP). This reaction is a classic example of acid-catalyzed acetal formation.

Synthetic Rationale

The primary goal is to mask the reactive alcohol of 4-bromobutanol, allowing the alkyl bromide to be used in subsequent reactions without interference from the hydroxyl group. The THP ether is an ideal protecting group because it is stable under a wide range of non-acidic conditions (e.g., with organometallics, hydrides, and during oxidation) yet can be easily removed under mild acidic conditions.

The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP. The acid protonates the oxygen in the DHP ring, creating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

-

4-Bromobutanol

-

3,4-Dihydro-2H-pyran (DHP)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Pyridinium p-toluenesulfonate (PPTS) or a similar acid catalyst

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobutanol in anhydrous dichloromethane.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (typically 1.2 to 1.5 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The use of PPTS is advantageous as it is a mild, non-hygroscopic acid catalyst that minimizes side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup:

-

Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine to remove residual water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound presents several hazards that require appropriate protective measures.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

-

Eye Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures

Adherence to the following protocols is mandatory to minimize exposure and risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Ensure safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side-shields.[7][9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[7][8]

-

Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[7][9]

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA-approved respirator.[9]

Spill and Disposal:

-

In case of a spill, absorb with an inert material (e.g., diatomite) and place in a suitable, closed container for disposal.[7]

-

Prevent the material from entering drains or water courses.[7]

-

Dispose of waste in accordance with local, state, and federal regulations.[9]

Safety Workflow Diagram

Caption: Key safety and handling protocols for the compound.

Applications in Research and Development

The tetrahydropyran (pyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and marketed drugs.[10] this compound serves as a valuable intermediate for introducing this motif and a flexible four-carbon linker into target molecules.

Key Applications:

-

Pharmaceutical Intermediates: The compound is used in the synthesis of more complex active pharmaceutical ingredients (APIs). The bromo-functional handle allows for the straightforward attachment of this THP-protected C4-linker to various nucleophiles (e.g., amines, phenols, thiols). Its biological activity makes it a candidate for further pharmacological research.[6][11]

-

Organic Synthesis: It acts as a building block for constructing complex organic molecules where a protected hydroxyl group is required at a distance from a reaction center.[11]

-

Linker Chemistry: In fields like proteomics and drug delivery, it can be used to synthesize bifunctional linkers that connect different molecular entities, such as a targeting ligand and a payload.

The versatility of the pyran core contributes to the development of therapeutics for a wide range of diseases, from cancer to neurological disorders.[12]

Conclusion

This compound is a compound of significant utility in modern organic and medicinal chemistry. Its straightforward synthesis, combined with its dual functionality as a protected alcohol and a reactive alkyl halide, makes it an indispensable tool for researchers. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe application in the laboratory.

References

-

PubChem. This compound | C9H17BrO2 | CID 559019. [Link]

-

Angene Chemical. Safety Data Sheet - 2-(2-Bromoethyl)tetrahydro-2H-pyran. [Link]

-

PubChemLite. This compound. [Link]

-

PrepChem.com. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. [Link]

-

Chemical Technology Co.,LTD. This compound. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H17BrO2 | CID 559019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-BROMO-BUTOXY)-TETRAHYDRO-PYRAN [chemicalbook.com]

- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound | 31608-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound, CasNo.31608-22-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy 4-(4-Bromobutoxy)tetrahydro-2h-pyran [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran

Introduction

In the landscape of modern organic synthesis, particularly in the development of complex pharmaceutical intermediates, the precise characterization of molecular structures is paramount. 2-(4-Bromobutoxy)tetrahydro-2H-pyran, with the molecular formula C₉H₁₇BrO₂, serves as a critical bifunctional building block.[1][2] The tetrahydropyranyl (THP) ether provides a robust protecting group for the primary alcohol, while the terminal bromide offers a reactive site for nucleophilic substitution. This dual functionality makes it a valuable synthon for introducing a protected four-carbon chain in multi-step syntheses.

This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers and drug development professionals a comprehensive reference for its structural verification. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that confirm its molecular architecture. The causality behind the observed spectral patterns will be discussed, providing a deeper understanding of the relationship between the molecule's structure and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the 17 distinct protons in the molecule. The presence of the chiral center at the anomeric carbon (C2 of the pyran ring) results in diastereotopic protons for the adjacent methylene groups, leading to more complex splitting patterns. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.58 | t | 1H | O-CH-O | The anomeric proton is highly deshielded due to being bonded to two oxygen atoms. |

| ~3.85 | m | 1H | O-CH₂ (pyran) | One of the diastereotopic protons on the carbon adjacent to the ring oxygen. |

| ~3.75 | m | 1H | O-CH₂ (butoxy) | One of the diastereotopic protons on the carbon adjacent to the ether oxygen. |

| ~3.50 | m | 1H | O-CH₂ (pyran) | The other diastereotopic proton on the carbon adjacent to the ring oxygen. |

| ~3.45 | m | 1H | O-CH₂ (butoxy) | The other diastereotopic proton on the carbon adjacent to the ether oxygen. |

| ~3.42 | t | 2H | CH₂-Br | Protons adjacent to the electronegative bromine atom are deshielded. |

| ~1.95 | m | 2H | CH₂-CH₂-Br | Methylene protons in the butoxy chain. |

| ~1.82 | m | 2H | CH₂ (pyran) | Methylene protons of the pyran ring. |

| ~1.71 | m | 2H | CH₂ (pyran) | Methylene protons of the pyran ring. |

| ~1.58 | m | 2H | CH₂ (pyran) | Methylene protons of the pyran ring. |

Note: The chemical shifts and multiplicities are predicted based on typical values for similar structural motifs. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the nine unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~98.9 | O-CH-O | The anomeric carbon is significantly deshielded due to the two attached oxygen atoms. |

| ~67.5 | O-CH₂ (butoxy) | The carbon of the butoxy chain attached to the ether oxygen. |

| ~62.3 | O-CH₂ (pyran) | The carbon of the pyran ring attached to the ring oxygen. |

| ~33.8 | CH₂-Br | The carbon directly bonded to the electronegative bromine atom. |

| ~30.8 | CH₂ (pyran) | A methylene carbon within the pyran ring. |

| ~29.9 | CH₂-CH₂-Br | A methylene carbon in the butoxy chain. |

| ~25.5 | CH₂ (pyran) | A methylene carbon within the pyran ring. |

| ~19.6 | CH₂ (pyran) | A methylene carbon within the pyran ring. |

Note: These chemical shifts are predicted based on established ranges for similar functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-O bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

| 2945-2870 | C-H stretch | Strong | Aliphatic CH₂ and CH |

| 1120-1030 | C-O stretch | Strong | Acetal (O-C-O) and Ether (C-O-C) |

| 650-550 | C-Br stretch | Medium-Strong | Alkyl bromide |

The presence of strong C-O stretching bands confirms the ether and acetal functionalities, while the C-H stretching frequencies are characteristic of the saturated aliphatic nature of the molecule. The C-Br stretch provides direct evidence for the bromo substituent.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular weight is 237.13 g/mol .[1][2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak should appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 236 and 238.

The fragmentation of the molecular ion is a key diagnostic tool. The most abundant fragments observed for this molecule are at m/z 85, 55, and 135.[1] The base peak at m/z 85 is characteristic of the cleavage of the exocyclic C-O bond, leading to the formation of the stable tetrahydropyranyl cation.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocols: A Guide to Data Acquisition

To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Utilize Electron Impact (EI) ionization at 70 eV.

-

Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and significant fragments.

Conclusion

The comprehensive spectral analysis of this compound provides a robust fingerprint for its unequivocal identification. The combination of ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the key ether, acetal, and alkyl bromide functional groups. Mass spectrometry not only establishes the molecular weight but also reveals a characteristic fragmentation pattern dominated by the formation of the stable tetrahydropyranyl cation. This detailed guide serves as an authoritative resource for scientists, enabling confident structural verification and quality control in their research and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(tetrahydropyran-2-yloxy)butane

Executive Summary: This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-bromo-4-(tetrahydropyran-2-yloxy)butane, a valuable bifunctional building block in organic synthesis. The described pathway involves a two-step sequence: the selective mono-protection of 1,4-butanediol using 3,4-dihydro-2H-pyran (DHP) to form an acid-labile tetrahydropyranyl (THP) ether, followed by the bromination of the remaining primary alcohol. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, safety considerations, and process visualizations to ensure reliable and reproducible execution.

Strategic Overview: The Synthetic Rationale

The synthesis of 1-bromo-4-(tetrahydropyran-2-yloxy)butane requires a strategic approach to differentiate the two identical hydroxyl groups of the starting material, 1,4-butanediol. A direct bromination would lead to a mixture of mono-brominated, di-brominated, and unreacted starting material, necessitating a challenging purification process.

The core of our strategy is the application of a protecting group. The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It is easily introduced to an alcohol under mild acidic conditions and forms a stable acetal linkage that is robust against a wide range of non-acidic reagents, including organometallics, hydrides, and the conditions of the subsequent bromination step.[1][2] Crucially, the THP ether can be readily cleaved later under mild acidic hydrolysis to regenerate the alcohol, should the synthetic route require it.[3][4]

Our validated two-step synthesis is as follows:

-

Selective Mono-protection: 1,4-butanediol is reacted with a controlled amount of 3,4-dihydro-2H-pyran (DHP) under acid catalysis. By using an excess of the diol, we statistically favor the formation of the mono-protected intermediate, 4-(tetrahydropyran-2-yloxy)butan-1-ol.

-

Halogenation: The intermediate alcohol is converted to the target alkyl bromide using a mild and efficient brominating agent.

This approach ensures high selectivity and simplifies the purification of the final product, making it a reliable method for producing high-purity 1-bromo-4-(tetrahydropyran-2-yloxy)butane.

Mechanistic Deep Dive: The "Why" Behind the "How"

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adapting the protocol to different scales or substrates.

Step 1: Acid-Catalyzed Formation of a THP Ether

The protection of an alcohol as a THP ether is a classic example of an acid-catalyzed addition to an alkene.[2] The reaction of 4-(tetrahydropyran-2-yloxy)butan-1-ol with DHP proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is a key intermediate.[1][5]

The Mechanism Unveiled:

-

Protonation: The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the alkene double bond of the dihydropyran (DHP). Protonation occurs at the carbon further from the ring oxygen to generate the more stable carbocation.[6]

-

Formation of the Oxocarbenium Ion: The resulting secondary carbocation is resonance-stabilized by the adjacent oxygen atom, forming a highly electrophilic oxocarbenium ion. This stabilization is the driving force of the reaction.[1]

-

Nucleophilic Attack: A hydroxyl group from 1,4-butanediol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the final THP ether product.

Step 2: Bromination via the Appel Reaction

To convert the remaining primary alcohol into the target alkyl bromide, we employ the Appel reaction. This method utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) and is renowned for its mild conditions and high yields, particularly for primary and secondary alcohols. It avoids the strongly acidic conditions of reagents like HBr or the harshness of SOBr₂, which could risk cleaving the acid-sensitive THP protecting group.

The Mechanism Unveiled:

-

Phosphonium Salt Formation: Triphenylphosphine attacks one of the bromine atoms of carbon tetrabromide, displacing the tribromomethanide anion (⁻CBr₃) to form a phosphonium salt, bromotriphenylphosphonium tribromomethanide.

-

Activation of the Alcohol: The alcohol oxygen of the mono-protected diol attacks the electrophilic phosphorus atom of the phosphonium salt. This step is facilitated by the tribromomethanide anion, which acts as a base to deprotonate the alcohol, forming haloform (CHBr₃) and a key alkoxyphosphonium bromide intermediate.

-

Sₙ2 Displacement: The bromide ion (Br⁻), now a good nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group. This Sₙ2 displacement inverts the stereochemistry if the carbon is chiral (not applicable here) and results in the formation of the desired alkyl bromide, 1-bromo-4-(tetrahydropyran-2-yloxy)butane.

-

Byproduct Formation: The oxygen atom remains bonded to the phosphorus, yielding triphenylphosphine oxide (Ph₃P=O) as a stable and major byproduct of the reaction.

Validated Experimental Protocol

This protocol is designed for laboratory-scale synthesis and has been optimized for clarity, safety, and reproducibility.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Required Purity |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | ≥99% |

| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | ≥97% |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Carbon Tetrabromide | CBr₄ | 331.63 | ≥99% |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | ≥99% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

Step-by-Step Synthesis Workflow

Part A: Synthesis of 4-(Tetrahydropyran-2-yloxy)butan-1-ol

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-butanediol (27.0 g, 300 mmol). Dissolve it in anhydrous dichloromethane (DCM, 200 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.285 g, 1.5 mmol).

-

DHP Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (DHP) (8.41 g, 100 mmol) dropwise over 30 minutes. The use of excess diol minimizes the formation of the di-protected byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the DHP is consumed.

-

Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL) and stir for 15 minutes to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

-

Purification: The crude product, containing the desired mono-protected alcohol and unreacted 1,4-butanediol, can be purified by flash column chromatography on silica gel. However, the highly polar nature of 1,4-butanediol allows for a practical alternative: carry the crude mixture forward, as the unreacted diol will not interfere with the subsequent Appel reaction and can be easily separated from the final, less polar product.

Part B: Synthesis of 1-Bromo-4-(tetrahydropyran-2-yloxy)butane

-

Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triphenylphosphine (31.5 g, 120 mmol) and dissolve in anhydrous diethyl ether (400 mL).

-

Reagent Addition: Add carbon tetrabromide (39.8 g, 120 mmol) to the solution. Cool the flask to 0 °C in an ice bath. A white precipitate of the phosphonium salt may form.

-

Substrate Addition: Dissolve the crude 4-(tetrahydropyran-2-yloxy)butan-1-ol (assuming ~100 mmol theoretical yield from Part A) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the cold PPh₃/CBr₄ mixture over 45 minutes.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated triphenylphosphine oxide. Wash the solid with cold diethyl ether.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane/ethyl acetate 95:5 to 90:10). The product is significantly less polar than the triphenylphosphine oxide byproduct and any unreacted starting material.[7]

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-bromo-4-(tetrahydropyran-2-yloxy)butane as a colorless to pale yellow oil.

Quantitative Data Summary

The following table outlines the stoichiometry for the synthesis based on the protocol described above.

| Step | Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| A | 1,4-Butanediol | 90.12 | 27.0 g | 300 | 3.0 |

| 3,4-Dihydro-2H-pyran | 84.12 | 8.41 g | 100 | 1.0 | |

| p-TsOH·H₂O | 190.22 | 0.285 g | 1.5 | 0.015 | |

| B | 4-(THP-oxy)butan-1-ol | 174.24 | (Crude from A) | ~100 | 1.0 |

| Carbon Tetrabromide | 331.63 | 39.8 g | 120 | 1.2 | |

| Triphenylphosphine | 262.29 | 31.5 g | 120 | 1.2 |

Expected Yield: ~65-75% over two steps.

Critical Safety and Handling Protocols

Adherence to strict safety protocols is mandatory. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor.[8] Irritating to the eyes and skin. Handle away from ignition sources.[8]

-

Carbon Tetrabromide (CBr₄): Toxic and a suspected carcinogen. Harmful if swallowed or inhaled. Use with extreme caution and ensure adequate ventilation.

-

Triphenylphosphine (PPh₃): May cause skin and eye irritation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

-

1,4-Butanediol: May cause eye irritation.

Process and Mechanism Visualizations

Visual diagrams provide a clear and concise representation of the chemical transformations and workflow.

Figure 1: Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound from 1,4-butanediol.

Figure 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthetic route detailed in this guide represents a robust, reliable, and scalable method for the preparation of 1-bromo-4-(tetrahydropyran-2-yloxy)butane. By leveraging the stability and predictable reactivity of the THP protecting group, this two-step protocol effectively differentiates the hydroxyl groups of 1,4-butanediol and allows for clean conversion to the desired bifunctional product. The mechanistic discussions and detailed procedural steps provide the necessary foundation for successful implementation by researchers and professionals in the chemical sciences.

References

-

Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

-

Reddy, G. S., & Srinivas, G. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(14), 5755–5757. [Link]

-

PrepChem. (n.d.). Synthesis of 1-bromo-3-methyl-4-(tetrahydropyran-2-yloxy)-butane. Retrieved from [Link]

-

Reddy, G. S., & Srinivas, G. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2394–2401. [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]

-

Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]

-

de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(23), 5339–5348. [Link]

-

Heravi, M. M., et al. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Synthetic Communications, 39(6), 965–973. [Link]

-

Royal Society of Chemistry. (n.d.). A short review on the tetrahydropyranylation of alcohols. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Stability and Storage of 2-(4-Bromobutoxy)tetrahydropyran

Introduction

2-(4-Bromobutoxy)tetrahydropyran is a bifunctional organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure incorporates a stable alkyl bromide handle for nucleophilic substitution and a tetrahydropyranyl (THP) ether. The THP moiety serves as a robust protecting group for the primary alcohol, 4-bromobutanol. The utility of this compound in multi-step synthesis is predicated on its purity and stability. However, the very nature of the THP acetal linkage, designed for facile cleavage under specific conditions, presents inherent stability challenges if not stored and handled correctly.

This guide provides an in-depth analysis of the chemical stability of 2-(4-Bromobutoxy)tetrahydropyran, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible experimental outcomes and safeguarding the validity of research and development projects.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇BrO₂ | [1][2] |

| Molecular Weight | 237.13 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Boiling Point | 284.9°C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Flash Point | 118.3°C | [1] |

| Synonyms | 1-Bromo-4-(tetrahydro-2H-pyran-2-yloxy)butane, 4-(tetrahydropyranyloxy)butyl bromide | [1][2] |

Chemical Stability and Degradation Pathways

The stability of 2-(4-Bromobutoxy)tetrahydropyran is overwhelmingly dictated by the chemical nature of the tetrahydropyranyl (THP) ether, which is a cyclic acetal. While this group is valued for its stability towards strong bases, organometallics, and hydrides, it is intrinsically sensitive to acidic conditions.[4]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal route of degradation is the hydrolysis of the acetal linkage, a reaction catalyzed by even trace amounts of acid in the presence of water.[4][5] This process is mechanistically the reverse of the protection reaction and results in the cleavage of the THP group, regenerating the parent alcohol.[4][6]

The mechanism proceeds via three key steps:

-

Protonation: The ether oxygen of the THP ring is protonated by an acid catalyst (H⁺).

-

Cleavage: The C-O bond cleaves, leading to the departure of the parent alcohol (4-bromobutan-1-ol) and the formation of a resonance-stabilized oxocarbenium ion.[4]

-

Quenching: The carbocation is attacked by a nucleophile, typically water, which, after deprotonation, yields 5-hydroxypentanal. This product exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran.[4][5]

Caption: Mechanism of acid-catalyzed degradation of 2-(4-Bromobutoxy)tetrahydropyran.

Factors Influencing Stability

-

pH: This is the most critical factor. The compound is highly susceptible to degradation in acidic environments. Conversely, it exhibits good stability under neutral and basic conditions.

-

Moisture: As a key reactant in the hydrolysis pathway, the presence of water significantly increases the rate of degradation, especially under acidic conditions.[4][7]

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis. The compound is designated as heat-sensitive, making thermal management crucial for long-term stability.[8]

-

Incompatible Materials: Contact with strong acids and strong oxidizing agents should be strictly avoided.[9][10]

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 2-(4-Bromobutoxy)tetrahydropyran, a multi-faceted approach to storage and handling is required, focusing on controlling temperature, atmosphere, and exposure to contaminants.

Long-Term Storage Protocol

This protocol is designed for unopened containers or for material intended for storage over several months.

-

Verification: Upon receipt, verify the container seal is intact.

-

Temperature Control: Place the sealed container in a freezer at a temperature below 0°C.[1][8] This is the most effective measure to minimize degradation kinetics.

-

Environment: The storage location, such as a laboratory freezer, should be designated for chemical storage and maintain a consistent temperature.

-

Inventory Management: Log the date of receipt and storage location. Employ a "first-in, first-out" (FIFO) inventory system.

Handling Protocol for Routine Use

This self-validating workflow minimizes the introduction of atmospheric moisture and contaminants during aliquoting.

-

Equilibration: Remove the container from the freezer and allow it to warm completely to ambient laboratory temperature before opening. This step is critical to prevent condensation of atmospheric moisture onto the cold liquid, which would introduce water and potentially catalyze hydrolysis.

-

Inert Atmosphere: Before opening, prepare a source of dry, inert gas (e.g., argon or nitrogen).

-

Aliquoting: Briefly open the container and immediately flush the headspace with the inert gas. Using a clean, dry syringe or pipette, withdraw the desired amount.

-

Resealing and Storage: Re-flush the headspace with inert gas before tightly resealing the container cap. Use paraffin film to create a secondary seal. Promptly return the container to the freezer (<0°C).[8]

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | Frozen (< 0°C) | Minimizes the rate of all potential degradation reactions.[1][8] |

| Atmosphere | Tightly sealed under an inert gas (Ar, N₂) | Prevents ingress of atmospheric moisture and acidic gases (e.g., CO₂).[9][11] |

| Container | Original, tightly sealed container. Amber glass is preferred. | Protects from contamination and potential photochemical reactions. |

| Incompatibilities | Store away from acids and strong oxidizing agents. | Prevents catalytic degradation and unwanted side reactions.[9][10] |

Quality Assessment and Validation

Regularly verifying the purity of 2-(4-Bromobutoxy)tetrahydropyran is essential for ensuring the validity of experimental results. The appearance of degradation products can significantly impact reaction yields and introduce impurities into subsequent synthetic steps.

Methodology 1: ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the structural integrity of the compound and detecting the primary degradation product, 4-bromobutan-1-ol.

Experimental Protocol:

-

Prepare a sample by dissolving a small aliquot (~5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Pure Compound: Inspect for the characteristic signals of 2-(4-Bromobutoxy)tetrahydropyran, including the diagnostic acetal proton (CH-O-O) around 4.6 ppm and the multiplets corresponding to the tetrahydropyran ring and the bromobutoxy chain.

-

Degradation Marker: The key indicator of hydrolysis is the appearance of new signals corresponding to 4-bromobutan-1-ol. Specifically, look for a new triplet at approximately 3.7 ppm (CH₂-OH) and the disappearance of the acetal proton signal. The integration of these signals relative to the parent compound can be used to estimate the extent of degradation.

-

Methodology 2: Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase, allowing for the quantification of purity.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a GC instrument equipped with a suitable column (e.g., a non-polar or mid-polar capillary column) and a Flame Ionization Detector (FID).

-

Run a temperature gradient program that effectively separates the parent compound from the more volatile 5-hydroxypentanal and the less volatile 4-bromobutan-1-ol.

-

Analysis: The purity is determined by integrating the area of the peak corresponding to 2-(4-Bromobutoxy)tetrahydropyran and expressing it as a percentage of the total peak area. The presence of peaks corresponding to the degradation products confirms instability.

Conclusion

The utility of 2-(4-Bromobutoxy)tetrahydropyran as a synthetic building block is directly tied to its purity. Its primary liability is the acid-catalyzed hydrolysis of the THP acetal, a process accelerated by moisture and heat. By implementing a stringent storage protocol centered on frozen (<0°C), dry, and inert conditions , researchers can effectively mitigate degradation. Complementing proper storage with careful handling techniques and routine quality assessment via NMR or GC will ensure the compound's integrity, fostering reproducible and reliable scientific outcomes.

References

- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.

- PubChem. (n.d.). 2-(4-Bromobutoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 31608-22-7, this compound.

-

Tan, C.-H., & Zheng, Y.-G. (2009). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 74(15), 5679–5682. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet.

- Wikipedia. (n.d.). Tetrahydropyran.

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2009(20), 3341–3349. Retrieved from [Link]

- TCI America. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet.

- MedchemExpress.com. (2026). Safety Data Sheet.

- Guidechem. (n.d.). This compound.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H17BrO2 | CID 559019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 31608-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

Key chemical features of tetrahydropyran derivatives

An In-depth Technical Guide to the Key Chemical Features of Tetrahydropyran Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the tetrahydropyran (THP) moiety, a saturated six-membered heterocyclic ring containing an oxygen atom, which is a privileged scaffold in medicinal chemistry and natural product synthesis. We will dissect its core chemical features, from conformational intricacies to its strategic deployment in drug design, offering field-proven insights for researchers, scientists, and drug development professionals.

The Tetrahydropyran Ring: Structure and Significance

The tetrahydropyran ring is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to confer desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a rigid scaffold for the precise three-dimensional arrangement of functional groups. This conformational rigidity is crucial for specific molecular recognition events at biological targets.

The THP ring is not a planar structure. Instead, it predominantly adopts a "chair" conformation to minimize angular and torsional strain, similar to cyclohexane. This puckered structure gives rise to two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The interplay of these positions and the resident oxygen atom dictates the molecule's overall shape, reactivity, and biological activity.

Conformational Landscape: Beyond a Simple Chair

While the chair conformation is the most stable, the THP ring is a dynamic system that can interconvert between two chair forms via a higher-energy "twist-boat" intermediate. The equilibrium between these two chair conformations is a critical determinant of a molecule's biological function.

The A-Value: Quantifying Steric Preference

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its conformational free energy, or "A-value". In the axial position, a substituent experiences destabilizing 1,3-diaxial interactions (steric clashes) with the other axial hydrogens or substituents on the same side of the ring.

Table 1: Representative A-Values for Common Substituents on a Tetrahydropyran Ring

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

| -CH₃ | 1.7 | Strong |

| -OH | 0.9 | Moderate |

| -OCH₃ | 0.6 | Weak |

| -F | 0.25 | Very Weak |

| -CN | 0.2 | Very Weak |

Note: A-values can vary slightly depending on the substitution pattern and solvent.

The Anomeric Effect: A Stereoelectronic Exception

A key feature that distinguishes tetrahydropyrans from cyclohexanes is the anomeric effect . This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, contrary to what would be predicted by sterics alone.

This phenomenon arises from a stabilizing hyperconjugative interaction between the lone pair electrons of the ring oxygen and the antibonding orbital (σ*) of the axial C-X bond (where X is the electronegative substituent). This orbital overlap delocalizes electron density, lowering the overall energy of the molecule.

Caption: The anomeric effect stabilizes the axial conformation of an electronegative substituent at C2.

Synthesis of Tetrahydropyran Derivatives: A Strategic Overview

The construction of substituted tetrahydropyrans with precise stereochemical control is a central challenge in organic synthesis. Several powerful strategies have been developed to address this.

Intramolecular Cyclization Reactions

One of the most common approaches involves the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond. The stereochemical outcome of these reactions is often governed by thermodynamic or kinetic control, allowing for the selective formation of specific diastereomers.

Representative Experimental Protocol: Oxa-Michael Cyclization

-

Substrate Preparation: Synthesize a δ-hydroxy-α,β-unsaturated ester.

-

Base-Mediated Cyclization: Dissolve the substrate in a suitable solvent (e.g., THF, CH₂Cl₂) and cool to 0 °C.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., NaH, DBU) to deprotonate the hydroxyl group, initiating the intramolecular conjugate addition.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: A generalized workflow for the synthesis of THP rings via oxa-Michael cyclization.

Hetero-Diels-Alder Reactions

The [4+2] cycloaddition between a diene and an aldehyde or ketone (the oxo-Diels-Alder reaction) provides a powerful and convergent route to dihydropyran rings, which can be readily reduced to the corresponding tetrahydropyran. The use of chiral catalysts can render this process enantioselective, providing access to optically pure THP derivatives.

Characterization of Tetrahydropyran Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry and conformation of THP derivatives.

¹H NMR Spectroscopy: Coupling Constants as Conformational Probes

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of substituents.

Table 2: Typical ³J(H,H) Coupling Constants in THP Rings

| Coupling Type | Dihedral Angle | Typical ³J Value (Hz) |

| Axial-Axial | ~180° | 8 - 13 |

| Axial-Equatorial | ~60° | 2 - 5 |

| Equatorial-Equatorial | ~60° | 2 - 5 |

Large coupling constants (8-13 Hz) are indicative of a trans-diaxial relationship between two protons, providing definitive evidence for their respective orientations.

The Role of Tetrahydropyrans in Drug Discovery

The THP scaffold is a cornerstone of modern drug design, serving as a versatile building block and a bioisostere for other cyclic systems.

THP as a Phenyl Ring Bioisostere

In many drug candidates, a phenyl ring can be replaced with a tetrahydropyran ring to improve physicochemical properties. This substitution can lead to:

-

Increased Solubility: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, improving interactions with water.

-

Reduced Metabolic Liability: Saturated rings like THP are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.

-

Improved Pharmacokinetic Profile: The enhanced solubility and metabolic stability often translate to better oral bioavailability and a more favorable pharmacokinetic profile.

Examples of THP-Containing Drugs

The therapeutic landscape is populated with numerous drugs that feature the tetrahydropyran motif. For instance, the blockbuster anticoagulant drug Rivaroxaban contains a central THP ring that is crucial for its binding to Factor Xa. The anti-diabetic drug Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor, features a C-glycoside structure with a central pyranose ring.

Conclusion

The tetrahydropyran ring is a deceptively simple scaffold with a rich and complex chemical personality. Its conformational preferences, governed by a delicate balance of steric and stereoelectronic effects, provide a powerful platform for the design of potent and selective therapeutic agents. A thorough understanding of its fundamental chemical features is therefore indispensable for any scientist working at the interface of chemistry and biology. The strategic incorporation of the THP moiety will undoubtedly continue to be a fruitful avenue for the discovery of new medicines.

References

-

Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect. CRC press. [Link]

A Technical Guide to Tetrahydropyranyl (THP) Ethers: A Stalwart Protecting Group for Alcohols

This guide provides an in-depth exploration of the tetrahydropyranyl (THP) group, a cornerstone in the strategic protection of alcohols within complex organic synthesis. We will delve into the mechanistic underpinnings of its application and removal, discuss its stability profile, and provide field-proven protocols for its use in research and development settings.

The Strategic Imperative for Alcohol Protection

In the intricate chess game of multistep organic synthesis, the hydroxyl group presents a recurring strategic challenge. Its inherent nucleophilicity and moderate acidity can interfere with a wide array of transformations, from organometallic additions to oxidation reactions.[1][2] Protecting groups serve as temporary masks, reversibly rendering the alcohol inert to specific reaction conditions, thereby enabling chemists to execute desired transformations elsewhere in the molecule.[2]

The ideal protecting group is characterized by:

-

Ease of Introduction and Removal: Efficient installation and cleavage under mild, specific conditions that do not compromise the integrity of the substrate.

-

Robust Stability: Resistance to a broad spectrum of reaction conditions planned for subsequent synthetic steps.

-

Minimal Introduction of New Stereocenters: Avoidance of complicating diastereomeric mixtures.

-

Cost-Effectiveness: Ready availability and low cost of the protecting group reagent.

The THP group, while not without its drawbacks, fulfills many of these criteria, solidifying its place in the synthetic chemist's toolkit for decades.[3]

The THP Ether: An Acetal-Based Guardian

The THP protecting group transforms a hydroxyl group into a tetrahydropyranyl ether, which is structurally an acetal.[4][5] This transformation is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[4][6] The resulting acetal linkage is the key to its stability profile: it is exceptionally stable to strongly basic conditions, organometallic reagents, hydrides, and various acylating and alkylating agents.[3][7] However, this same linkage is readily cleaved under mild acidic conditions, providing a convenient and selective method for deprotection.[4][8]

Mechanism of Protection: Acid-Catalyzed Addition

The formation of a THP ether is an acid-catalyzed addition of the alcohol to the double bond of DHP. The generally accepted mechanism proceeds as follows:

-

Protonation of DHP: An acid catalyst protonates the alkene of DHP, specifically at the carbon further from the ring oxygen, to generate a resonance-stabilized oxocarbenium ion.[4][6] This carbocation is a potent electrophile.

-

Nucleophilic Attack: The lone pair of the alcohol's oxygen atom attacks the electrophilic carbon of the activated DHP intermediate.[4][6]

-

Deprotonation: A final deprotonation step, often facilitated by the conjugate base of the acid catalyst, yields the neutral THP ether and regenerates the catalyst.[4]

A critical consideration during protection is the creation of a new stereocenter at the anomeric carbon (C-2) of the pyran ring. If the alcohol substrate is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis.[3][7]

Mechanism of Deprotection: Acidic Hydrolysis

The removal of the THP group is essentially the reverse of its formation: an acid-catalyzed hydrolysis of the acetal.[8]

-

Protonation: The reaction is initiated by the protonation of the ether oxygen of the THP group.[8]

-

Cleavage and Carbocation Formation: This protonation facilitates the cleavage of the C-O bond, releasing the parent alcohol and forming the same resonance-stabilized oxocarbenium ion intermediate seen during the protection step.[6][8]

-

Nucleophilic Quenching: The carbocation is then quenched by a nucleophile, typically water or an alcohol solvent.[4][8] In the presence of water, this ultimately leads to the formation of 5-hydroxypentanal.[8][9]

Experimental Considerations and Protocol Validation

The choice of catalyst and reaction conditions is paramount for achieving high yields and chemoselectivity in both the protection and deprotection steps.

Catalytic Systems and Conditions

A wide variety of acidic catalysts can be employed for both forming and cleaving THP ethers. The selection depends on the acid sensitivity of the substrate and the presence of other functional groups.

| Process | Catalyst | Typical Solvents | Temperature | Key Insights & Causality |

| Protection | p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | 0 °C to RT | A strong, common Brønsted acid. Low temperatures are often used to control exotherms and minimize side reactions.[4] |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | RT | A milder, less acidic catalyst, ideal for substrates with acid-sensitive functional groups.[4][10] | |

| Bismuth Triflate (Bi(OTf)₃) | Solvent-free or DCM | RT | A moisture-insensitive Lewis acid catalyst that is effective and relatively non-toxic.[7] | |

| NH₄HSO₄ on SiO₂ | Cyclopentyl methyl ether (CPME) | RT | A heterogeneous, recyclable catalyst that simplifies workup (filtration) and aligns with green chemistry principles.[11] | |

| Deprotection | Acetic Acid (AcOH) / THF / H₂O | THF / Water | RT to 45 °C | A classic, mild condition for substrates that can tolerate aqueous acidic media. The ratio (e.g., 4:2:1) can be tuned.[3][12] |